molecular formula C6H2BrCl2N3 B1396766 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1311275-25-8

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1396766
CAS No.: 1311275-25-8
M. Wt: 266.91 g/mol
InChI Key: REUJEODIDJCRTC-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[3,2-d]pyrimidine core. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination and chlorination of pyrrolo[3,2-d]pyrimidine derivatives. One common method involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with bromine in the presence of a suitable solvent such as chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amino derivatives, while oxidation can produce corresponding oxo derivatives .

Scientific Research Applications

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to the specific arrangement of bromine and chlorine atoms on the pyrrolo[3,2-d]pyrimidine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(11-3)5(8)12-6(9)10-2/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUJEODIDJCRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237726
Record name 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311275-25-8
Record name 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311275-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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